N-(4-bromophenyl)-2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(4-BROMOPHENYL)-2-({5-[(3-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a chloroanilino group, and a triazole ring
Preparation Methods
The synthesis of N1-(4-BROMOPHENYL)-2-({5-[(3-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the triazole ring.
Attachment of the Chloroanilino Group: This step involves the chlorination of an aniline derivative, followed by its attachment to the triazole ring.
Formation of the Acetamide Group: This step involves the acylation of the intermediate compound to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N~1~-(4-BROMOPHENYL)-2-({5-[(3-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or triazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
N~1~-(4-BROMOPHENYL)-2-({5-[(3-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-BROMOPHENYL)-2-({5-[(3-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N~1~-(4-BROMOPHENYL)-2-({5-[(3-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: This compound has a similar bromophenyl group but differs in the presence of a pyrazole ring instead of a triazole ring.
5-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE: This compound also contains a bromophenyl group but lacks the acetamide and chloroanilino groups.
The uniqueness of N1-(4-BROMOPHENYL)-2-({5-[(3-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19BrClN5OS |
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Molecular Weight |
528.9 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19BrClN5OS/c24-16-9-11-18(12-10-16)27-22(31)15-32-23-29-28-21(30(23)20-7-2-1-3-8-20)14-26-19-6-4-5-17(25)13-19/h1-13,26H,14-15H2,(H,27,31) |
InChI Key |
FQRIKFVCQPGZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)CNC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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